![molecular formula C20H18ClN3O3 B2850140 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide CAS No. 921804-77-5](/img/structure/B2850140.png)
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
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Overview
Description
“N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a carboxamide derived from benzoic acid. It also has a methoxy group and a chlorophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring, benzamide group, methoxy group, and chlorophenyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Tyrosinase Inhibition for Hyperpigmentation Treatment
This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanogenesis, the process of melanin production, which can lead to hyperpigmentation. By inhibiting tyrosinase, this compound could be used to treat conditions like melasma, Riehl’s melanosis, and post-inflammatory hyperpigmentation.
Antibacterial and Antifungal Applications
Derivatives of this compound have shown promising antibacterial and antifungal activities . These properties make it a candidate for developing new treatments against various bacterial and fungal infections, potentially addressing the growing issue of antibiotic resistance.
Antitumor Activity
Research indicates that this compound may exhibit antitumor properties . Its ability to inhibit cell growth could be harnessed in cancer therapy, offering a new avenue for treatment options.
Insecticidal and Larvicidal Uses
The compound’s derivatives have been explored for their insecticidal and larvicidal activities . These findings could lead to the development of new, more effective pesticides that are less harmful to the environment.
Herbicidal Potential
There is also interest in the herbicidal potential of this compound . As a new class of herbicide, it could provide an alternative to current products, possibly with fewer side effects on non-target plants and animals.
Applications in Organic Synthesis and Supramolecular Chemistry
The compound has applications in organic synthesis and supramolecular chemistry . It can be used in the synthesis of molecular clips and other compounds, contributing to advancements in these fields.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-17-4-2-3-15(13-17)20(26)22-11-12-24-19(25)10-9-18(23-24)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMAEHGBHDZKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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